molecular formula C17H18N4O2 B2480996 N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1170641-43-6

N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2480996
CAS No.: 1170641-43-6
M. Wt: 310.357
InChI Key: VAHCPDQMGRSPLR-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a heterocyclic compound featuring a benzoimidazole core linked to a pyridine ring and an acetamide group substituted with a 2-methoxyethyl chain. The pyridin-2-yl substituent likely enhances its binding affinity to biological targets through π-π stacking and hydrogen bonding interactions .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-23-11-10-19-16(22)12-21-15-8-3-2-6-13(15)20-17(21)14-7-4-5-9-18-14/h2-9H,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHCPDQMGRSPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the pyridine ring: The benzimidazole core can be functionalized with a pyridine ring through a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzimidazole core linked to a pyridine ring and an acetamide group , which contributes to its biological activity. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzimidazole Core : Achieved by condensing o-phenylenediamine with a carboxylic acid derivative.
  • Pyridine Ring Attachment : Functionalization through coupling reactions, such as Suzuki or Heck coupling.
  • Acetamide Group Introduction : Final acylation with acetic anhydride or acetyl chloride in the presence of a base.

Antimicrobial Activity

Research has shown that compounds similar to N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated against various bacterial and fungal strains, demonstrating significant antimicrobial effects. In vitro studies revealed that certain derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound is also being investigated for its anticancer potential. Studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have shown IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting their effectiveness against human colorectal carcinoma cell lines (HCT116) and other cancer types . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism.

Material Science Applications

Beyond its biological applications, this compound may also find utility in materials science due to its unique chemical structure, which could be harnessed for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Heterocyclic Modifications on the Benzoimidazole Core
  • Triazole-Substituted Analogs :
    Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) and N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) replace the pyridin-2-yl group with triazole rings. These derivatives exhibit quorum sensing inhibitory activity , with 6p showing 68.23% inhibition at 250 µM due to the electron-withdrawing nitro group enhancing target interaction .

  • Thiazole-Substituted Analogs :
    In N-(4-bromophenyl)-2-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide (5e) and N-(4-iodophenyl)-2-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide (5f) , the pyridin-2-yl is replaced with thiazole. These compounds demonstrate antimycobacterial activity against Mycobacterium tuberculosis (5e: IC₅₀ = 2.1 µM), attributed to the thiazole’s sulfur atom improving membrane permeability .

  • Pyrazole-Substituted Analogs :
    Derivatives like N-(6-chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (32) incorporate pyrazole rings, which modulate electronic properties and solubility. Such modifications are critical for optimizing pharmacokinetic profiles .

Acetamide Side Chain Modifications
  • Aryl-Substituted Acetamides :
    N-(2,4-difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide () features a difluorophenyl group, enhancing lipophilicity and metabolic stability compared to the methoxyethyl chain in the target compound .

  • Sulfonamide-Linked Analogs: Compounds such as N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-(N-methylphenylsulfonamido)ethyl)-1H-benzo[d]imidazol-1-yl)acetamide (38) include sulfonamide moieties, which improve binding to NOD2 receptors (IC₅₀ = 0.8 µM for IL-8 inhibition) .
Key Physicochemical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (Hypothetical) ~200–220 (pred.) ~1680–1700 Pyridine-H: 8.5–8.7 (d); Benzoimidazole-H: 7.2–7.8 (m)
5e (Thiazole analog) 231 1682 Thiazole-H: 8.57 (d), 9.30 (d)
6p (Triazole analog) Not reported ~1650–1680 Nitrophenyl-H: 8.2–8.4 (m)
17 (Methoxyphenyl analog) Hygroscopic 3466 (N–H) Methoxy-H: 3.85 (s)

Biological Activity

N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The presence of a pyridine ring and a methoxyethyl substituent enhances its solubility and bioavailability. The chemical structure can be represented as follows:

N 2 methoxyethyl 2 2 pyridin 2 yl 1H benzo d imidazol 1 yl acetamide\text{N 2 methoxyethyl 2 2 pyridin 2 yl 1H benzo d imidazol 1 yl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Protein Kinases : Similar compounds have shown inhibition of kinases involved in cell signaling pathways, particularly those related to cancer and inflammation.
  • Receptors : The compound may interact with specific receptors that modulate neurotransmitter release, potentially influencing neurological disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

CompoundIC50 (µM)Cancer Type
Compound A0.040Breast Cancer
Compound B0.042Lung Cancer

These findings suggest that this compound could possess similar anticancer properties.

Antimicrobial Activity

The imidazole moiety in the compound has been linked to antimicrobial effects against various pathogens. Research indicates that compounds containing this structure can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

This antimicrobial activity suggests potential applications in treating infections.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo, indicating a potential role in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Study on CK1δ Inhibition : A study identified benzo[d]imidazole derivatives as potent inhibitors of casein kinase 1 delta (CK1δ), which plays a role in various cellular processes including circadian rhythm regulation and cancer progression .
  • Antifibrotic Activity : Research on pyridine derivatives demonstrated their ability to inhibit collagen synthesis in hepatic stellate cells, suggesting potential use in treating liver fibrosis .
  • Antimicrobial Evaluation : A series of imidazole derivatives were tested for antimicrobial activity against multiple bacterial strains, with several showing significant inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how is structural confirmation achieved?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of pyridine-substituted benzimidazole precursors with activated acetamide derivatives. For example, coupling 2-(pyridin-2-yl)-1H-benzimidazole with chloroacetamide intermediates in the presence of a base like potassium carbonate (solvent: DMF or acetonitrile) yields the target compound .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR signals include pyridyl protons (δ 8.5–9.0 ppm) and methoxyethyl protons (δ 3.2–3.6 ppm). IR spectroscopy confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are essential for purity assessment?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Elemental Analysis : Verify %C, %H, %N to confirm stoichiometry.
  • Melting Point : Sharp melting ranges (e.g., 180–182°C) indicate crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the methoxyethyl group .
    • Case Study : A 15% yield increase was achieved by replacing THF with DMF and adding molecular sieves to absorb water .

Q. How to design structure-activity relationship (SAR) studies to explore bioactivity?

  • Strategy :

Substituent Variation : Modify the pyridyl or methoxyethyl groups (e.g., replace methoxy with ethoxy or halogen substituents).

Bioassays : Test derivatives in antimicrobial (MIC assays), anticancer (MTT assays), or anti-inflammatory (TNF-α/IL-8 inhibition) models.

Data Analysis : Use EC50/IC50 values to correlate substituent effects with activity .

  • Example : Derivatives with electron-withdrawing groups on the pyridyl ring showed enhanced COX-2 inhibition (IC50 = 0.8 μM vs. 5.2 μM for parent compound) .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or NOD receptors. The pyridyl and benzimidazole moieties often form π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
  • DFT Studies : Calculate HOMO-LUMO gaps to assess reactivity. For this compound, a HOMO energy of -6.2 eV suggests nucleophilic attack at the amide carbonyl .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Troubleshooting Steps :

Assay Validation : Confirm target engagement in vitro (e.g., SPR for binding affinity).

Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxyethyl group).

Formulation Adjustments : Improve solubility via PEGylation or liposomal encapsulation for in vivo testing .

Q. What methods evaluate stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Methodological Considerations

Q. What purification techniques are optimal for scaling up synthesis?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%) .

Q. How to perform comparative analysis with structural analogs?

  • Database Mining : Use SciFinder or Reaxys to retrieve analogs (e.g., benzothiazole or triazole derivatives).
  • Benchmarking : Compare logP (calculated via ChemDraw), IC50 values, and ADMET profiles .

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